molecular formula C11H7Cl2F2NOS B3005671 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 790263-52-4

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole

Cat. No. B3005671
M. Wt: 310.14
InChI Key: KBFBPBHJDSRNLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives containing the 1,3-thiazole moiety has been a subject of interest due to their potential biological activities. For instance, the synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl containing 4-methyl-1,2,3-thiadiazole derivatives was achieved through the Ugi reaction, with the structures confirmed by various spectroscopic methods . Similarly, the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole was reported, starting from commercially available 2-aminobenzenethiol and confirmed by NMR and IR spectroscopy . These syntheses highlight the versatility of 1,3-thiazole derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the structure of (methylthio)penam derivatives was confirmed by X-ray crystallography . The crystal and molecular structure of 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole was determined by X-ray single crystal diffraction, and the results were compared with density functional theory calculations . These studies provide detailed insights into the molecular conformations and electronic structures of the thiazole derivatives.

Chemical Reactions Analysis

The reactivity of 1,3-thiazole derivatives allows for various chemical transformations. For instance, the reaction mechanism for the synthesis of (methylthio)penam derivatives involves either a [2 + 2] cycloaddition or a two-step reaction . The dehydration of hydroxythiazoline to obtain a 2-phenyl thiazole derivative demonstrates the potential for chemical modifications of these compounds . Additionally, the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione involved reactions such as hydrazinolysis and intramolecular alkaline heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazole derivatives are influenced by their molecular structures. The bis-trifluoromethyl 4-hydroxy-1,3-thiazoline derivatives exhibit short intermolecular F–F contacts, as revealed by their crystalline structure . The molecular docking studies of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide suggest potential as a DHFR inhibitor . The molecular electrostatic potential and frontier molecular orbitals of 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole were analyzed using B3LYP/6-31G(d) method, providing insights into the electronic properties of these compounds .

Safety And Hazards

The safety data sheet (SDS) for this compound should be referred to for comprehensive safety and hazard information. As a general rule, handle it with appropriate personal protective equipment, and follow good laboratory practices to ensure safety .

properties

IUPAC Name

4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F2NOS/c1-5-16-9(4-18-5)7-2-6(12)3-8(13)10(7)17-11(14)15/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFBPBHJDSRNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C(=CC(=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole

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